(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a thiazolo[3,2-b][1,2,4]triazole core, and a propoxyphenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo[3,2-b][1,2,4]triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include chlorinated solvents, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and propoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and propoxyphenyl groups, along with the thiazolo[3,2-b][1,2,4]triazole core, makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H18ClN3O3S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H18ClN3O3S/c1-2-13-30-18-9-5-16(6-10-18)22-26-24-28(27-22)23(29)21(32-24)14-19-11-12-20(31-19)15-3-7-17(25)8-4-15/h3-12,14H,2,13H2,1H3/b21-14- |
InChI Key |
ZHHYLSJKEDUYLY-STZFKDTASA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=N2 |
Origin of Product |
United States |
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